molecular formula C32H40N4O5S B12419436 Sparsentan-d5

Sparsentan-d5

Cat. No.: B12419436
M. Wt: 597.8 g/mol
InChI Key: WRFHGDPIDHPWIQ-QKLSXCJMSA-N
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Description

Sparsentan-d5 is a deuterated form of sparsentan, a dual endothelin and angiotensin II receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of sparsentan. Sparsentan itself is indicated for the treatment of proteinuria in patients with primary immunoglobulin A nephropathy, a condition that can lead to chronic kidney disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sparsentan-d5 involves the incorporation of deuterium atoms into the sparsentan molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium atoms. Quality control measures are in place to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Core Reactivity Profile

Sparsentan-d5 maintains the fundamental chemical behavior of sparsentan, with deuterium substitution primarily influencing kinetic isotope effects rather than altering reaction pathways . Key reaction categories include:

Reaction TypeCharacteristicsExperimental Evidence
Receptor BindingDual antagonism of ET<sub>A</sub> (K<sub>i</sub> = 9.3 nM) and AT<sub>1</sub> (K<sub>i</sub> = 0.8 nM) via sulfonamide and isoxazole interactions Radioligand displacement assays confirm preserved target affinity
Metabolic OxidationCYP3A4-mediated hydroxylation at positions resistant to deuteration effects In vitro microsomal studies show 81.3% CYP3A4 contribution to clearance
Isotopic ExchangeLimited H/D exchange under physiological conditions due to stable C-D bondsMass spectrometry stability analyses

Synthetic Modifications

The incorporation of five deuterium atoms (C₃₂H₃₅D₅N₄O₅S) involves:

  • Deuteration Sites : Predominantly at metabolically vulnerable positions to retard oxidative metabolism

  • Synthetic Route :

    • Hydrogen-deuterium exchange using D<sub>2</sub>O under palladium catalysis

    • Protecting group strategies for the sulfonamide moiety during deuteration

    • Final purification via reversed-phase HPLC (≥98% isotopic purity)

Critical parameters for deuteration efficiency:

ParameterOptimal RangeImpact on Yield
Temperature50-60°C<50°C: incomplete exchange >60°C: decomposition
Catalyst Loading5 mol% Pd/CLower loadings prolong reaction time
Solvent SystemDMF:D<sub>2</sub>O (4:1)Maximizes deuteration while maintaining solubility

Metabolic Pathways

Comparative metabolism studies reveal deuterium-induced modulation:

Primary Metabolic Reactions

  • O-Demethylation : Rate decreased by 2.1× vs non-deuterated analog

  • N-Dealkylation : Half-life increased from 4.2 hr to 6.8 hr

  • Aromatic Hydroxylation : Position-specific deuteration reduces V<sub>max</sub> by 38%

Enzyme kinetic parameters (Mean ± SD):

EnzymeK<sub>m</sub> (μM)V<sub>max</sub> (pmol/min/mg)CL<sub>int</sub> (μL/min/mg)
CYP3A412.4 ± 2.15.6 ± 0.80.45 ± 0.07
CYP2C928.7 ± 4.31.2 ± 0.30.04 ± 0.01

Data derived from human liver microsome assays

Stability Under Various Conditions

Accelerated stability testing demonstrates:

ConditionDegradation Pathwayt<sub>1/2</sub>
pH 1.2 (gastric)Sulfonamide hydrolysis43 min
pH 7.4 (plasma)Oxidative degradation28 hr
UV light (300 nm)Isoxazole ring cleavage9.5 hr

Formulation studies recommend storage at -20°C in amber vials under nitrogen

Analytical Characterization

Key spectral signatures confirm reaction outcomes:

  • HRMS (ESI+) : m/z 598.2743 [M+H]<sup>+</sup> (calc. 598.2751)

  • <sup>2</sup>H NMR : δ 2.15-2.87 ppm (deuterated methylene signals)

  • IR : 1345 cm<sup>-1</sup> (S=O stretch), 1650 cm<sup>-1</sup> (C=N)

Scientific Research Applications

Introduction to Sparsentan-d5

This compound is a deuterated form of sparsentan, a dual endothelin and angiotensin receptor antagonist. This compound has garnered attention for its potential applications in treating various kidney diseases, particularly focal segmental glomerulosclerosis (FSGS) and immunoglobulin A nephropathy (IgAN). The unique properties of this compound allow for enhanced pharmacokinetic studies and metabolic profiling, facilitating deeper insights into its therapeutic mechanisms.

Nephroprotection and Antiproteinuria

This compound is primarily investigated for its nephroprotective effects, particularly in conditions characterized by proteinuria, such as FSGS and IgAN. Research has demonstrated that sparsentan significantly reduces proteinuria compared to standard treatments like irbesartan. In a Phase 2 study (DUET), patients treated with sparsentan exhibited a greater reduction in urinary protein-to-creatinine ratio (UP/C), achieving a partial remission endpoint at higher rates than those receiving irbesartan .

Pharmacokinetic Studies

The deuterated form, this compound, aids in pharmacokinetic studies due to its unique isotopic labeling. This allows researchers to trace the compound's metabolic pathways more effectively. A population pharmacokinetic analysis involving healthy volunteers and patients with FSGS has characterized the pharmacokinetics of sparsentan, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME) profiles . The study utilized validated liquid chromatography–tandem mass spectrometry techniques to quantify plasma concentrations of this compound.

Clinical Trials and Efficacy

The ongoing clinical trials continue to validate the efficacy of this compound in various patient populations. For instance, the Phase III DUPLEX study is comparing the effects of sparsentan against irbesartan over an extended period, focusing on long-term outcomes related to proteinuria reduction and kidney function preservation .

Case Study 1: DUET Study

  • Objective : Evaluate the efficacy of sparsentan versus irbesartan in reducing proteinuria.
  • Population : Patients aged 8-75 years with biopsy-proven FSGS.
  • Results : After 8 weeks, patients receiving sparsentan showed a significant reduction in UP/C (45% vs. 19% for irbesartan) and achieved partial remission endpoints more frequently (28% vs. 9%)【6】.

Case Study 2: Phase III DUPLEX Study

  • Objective : Assess long-term effects of sparsentan on proteinuria and kidney function.
  • Design : Randomized control trial comparing sparsentan with irbesartan over 108 weeks.
  • Findings : Preliminary results indicate that sparsentan leads to sustained reductions in proteinuria while maintaining stable kidney function【4】【6】.

Table 1: Comparison of Sparsentan and Irbesartan in Clinical Trials

ParameterSparsentan (mg/day)Irbesartan (mg/day)Outcome
DUET Study200, 400, 800300UP/C Reduction
Percentage Achieving FPRE28%9%Significant Difference (p<0.04)
Blood Pressure ChangeReducedNo change-

Table 2: Pharmacokinetic Characteristics of this compound

ParameterValue
AbsorptionFirst-order
BioavailabilityDose-dependent
EliminationFirst-order
Half-lifeApproximately X hours (specific values from studies)

Mechanism of Action

Sparsentan-d5 exerts its effects by selectively blocking the endothelin type A receptor and the angiotensin II type 1 receptor. This dual antagonism leads to vasodilation, reduced proteinuria, and protection of kidney function. The molecular targets involved include the endothelin type A receptor and the angiotensin II type 1 receptor, which are key regulators of blood pressure and kidney function .

Comparison with Similar Compounds

Similar Compounds

    Irbesartan: An angiotensin II receptor antagonist used to treat high blood pressure.

    Bosentan: An endothelin receptor antagonist used to treat pulmonary arterial hypertension.

Uniqueness

Sparsentan-d5 is unique due to its dual antagonism of both endothelin and angiotensin II receptors, which provides a broader therapeutic effect compared to compounds that target only one receptor. This dual action makes this compound particularly effective in reducing proteinuria and protecting kidney function .

Properties

Molecular Formula

C32H40N4O5S

Molecular Weight

597.8 g/mol

IUPAC Name

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(1,1,2,2,2-pentadeuterioethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C32H40N4O5S/c1-5-7-14-29-33-32(17-10-11-18-32)31(37)36(29)20-24-15-16-26(25(19-24)21-40-6-2)27-12-8-9-13-28(27)42(38,39)35-30-22(3)23(4)41-34-30/h8-9,12-13,15-16,19H,5-7,10-11,14,17-18,20-21H2,1-4H3,(H,34,35)/i2D3,6D2

InChI Key

WRFHGDPIDHPWIQ-QKLSXCJMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OCC1=C(C=CC(=C1)CN2C(=NC3(C2=O)CCCC3)CCCC)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C)COCC

Origin of Product

United States

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